molecular formula C20H38O3 B14300107 Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate CAS No. 114048-61-2

Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate

Cat. No.: B14300107
CAS No.: 114048-61-2
M. Wt: 326.5 g/mol
InChI Key: UJESBKSUNGFIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate is an organic compound with the molecular formula C20H38O3. It is an ester, characterized by the presence of a cyclopropyl group and a hydroxyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate typically involves the esterification of 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst for several hours .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate is unique due to the presence of both a hydroxyl group and a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The hydroxyl group enhances its reactivity, while the cyclopropyl group provides structural rigidity .

Properties

CAS No.

114048-61-2

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate

InChI

InChI=1S/C20H38O3/c1-3-4-5-10-13-19(21)16-18-15-17(18)12-9-7-6-8-11-14-20(22)23-2/h17-19,21H,3-16H2,1-2H3

InChI Key

UJESBKSUNGFIEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC1CC1CCCCCCCC(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.